N-Carboxylate-6-hydroxy Melatonin Ethyl Ester
CAS No.: 1391052-08-6
Cat. No.: VC0129121
Molecular Formula: C16H20N2O5
Molecular Weight: 320.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391052-08-6 |
|---|---|
| Molecular Formula | C16H20N2O5 |
| Molecular Weight | 320.345 |
| IUPAC Name | ethyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxyindole-1-carboxylate |
| Standard InChI | InChI=1S/C16H20N2O5/c1-4-23-16(21)18-9-11(5-6-17-10(2)19)12-7-15(22-3)14(20)8-13(12)18/h7-9,20H,4-6H2,1-3H3,(H,17,19) |
| Standard InChI Key | UTTBAHIPNUITES-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1C=C(C2=CC(=C(C=C21)O)OC)CCNC(=O)C |
Introduction
Chemical Identity and Structure
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a melatonin-derived compound with specific structural modifications that differentiate it from natural melatonin. The compound is identified by CAS number 1391052-08-6 and PubChem CID 71314551 . Its molecular structure retains the essential indole core of melatonin while incorporating specific functional groups that alter its physicochemical properties.
The chemical has a molecular formula of C16H20N2O5 and a molecular weight of 320.345 g/mol. The structural features that distinguish this compound include:
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A hydroxyl group at the 6-position of the indole ring
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A carboxylate group attached to the indole nitrogen
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An ethyl ester functionality
These modifications to the natural melatonin scaffold are designed to potentially enhance solubility, bioavailability, and pharmacological properties while maintaining the core biological activities associated with melatonin.
Comparative Structural Analysis
Understanding N-Carboxylate-6-hydroxy Melatonin Ethyl Ester requires examining its relation to other melatonin derivatives. The table below compares key structural parameters with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Modifications |
|---|---|---|---|---|
| N-Carboxylate-6-hydroxy Melatonin Ethyl Ester | C16H20N2O5 | 320.345 | 1391052-08-6 | 6-hydroxyl, N-carboxylate, ethyl ester |
| N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester | C19H22N2O6 | 362.4 | 519186-55-1 | 6-acetyloxy, N-carboxylate, ethyl ester |
| 6-Hydroxymelatonin | C13H16N2O3 | Not specified | 2208-41-5 | 6-hydroxyl only |
| N-Carboxylate Melatonin Ethyl Ester | C16H20N2O4 | Not specified | 519186-54-0 | N-carboxylate, ethyl ester |
| 6-Acetyl-N-carboxylate Melatonin Ethyl Ester | C18H22N2O5 | 346.38 | 188397-05-9 | 6-acetyl, N-carboxylate, ethyl ester |
Physicochemical Properties
The structural modifications in N-Carboxylate-6-hydroxy Melatonin Ethyl Ester significantly influence its physicochemical properties compared to natural melatonin. These alterations are strategically designed to potentially address the limitations of melatonin while preserving its core biological functions.
Structural Parameters
The compound's molecular properties are influenced by the specific functional groups introduced to the melatonin scaffold:
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The hydroxyl group at the 6-position increases hydrophilicity and potential for hydrogen bonding
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The carboxylate group modifies the electronic properties of the indole nitrogen
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The ethyl ester moiety likely influences lipophilicity and membrane permeability
These structural features collectively determine the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion profiles.
Comparative Analysis with Related Compounds
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester exists within a broader family of melatonin derivatives, each with specific structural modifications designed to enhance particular properties of the parent compound.
Relation to 6-Hydroxymelatonin
6-Hydroxymelatonin is a natural metabolite of melatonin in humans, with the CAS number 2208-41-5 . N-Carboxylate-6-hydroxy Melatonin Ethyl Ester shares the 6-hydroxyl modification with this metabolite but includes additional structural elements (carboxylate group and ethyl ester) that potentially alter its pharmacokinetic properties and biological activities.
Comparison with N-Carboxylate Derivatives
Several N-carboxylate derivatives of melatonin have been synthesized for research purposes:
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N-Carboxylate Melatonin Ethyl Ester (CAS 519186-54-0) is used in the preparation of 6-hydroxymelatonin and serves as a key intermediate in melatonin derivative synthesis
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6-Acetyl-N-carboxylate Melatonin Ethyl Ester (CAS 188397-05-9) represents another structural variant with an acetyl group at the 6-position instead of a hydroxyl group
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N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS 519186-55-1) features an acetyloxy group at the 6-position, providing different physicochemical properties compared to the hydroxyl variant
These structural variations allow researchers to investigate how specific modifications affect the biological properties and potential therapeutic applications of melatonin derivatives.
Current Research Trends and Future Directions
Research on melatonin derivatives, including N-Carboxylate-6-hydroxy Melatonin Ethyl Ester, represents an active area of investigation with several emerging trends and potential future directions.
Addressing Melatonin's Limitations
A significant focus of current research is addressing the limitations of natural melatonin, particularly its poor water solubility and rapid metabolism. For example, researchers have successfully synthesized a melatonin sulfonate derivative with 695 times higher water solubility than natural melatonin while maintaining its sleep aid function . This trend suggests that compounds like N-Carboxylate-6-hydroxy Melatonin Ethyl Ester may similarly aim to overcome specific limitations of melatonin.
Structure-Activity Relationship Studies
The development of various structurally modified melatonin derivatives facilitates systematic investigation of structure-activity relationships. By comparing the biological activities of compounds with specific modifications, researchers can identify which structural features are critical for particular functions and optimize these features in future derivative designs.
Availability and Practical Considerations
N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is available as a research chemical from specialized suppliers. Important practical considerations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume